molecular formula C20H23N3O2S B2858631 N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide CAS No. 2224123-65-1

N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide

Cat. No.: B2858631
CAS No.: 2224123-65-1
M. Wt: 369.48
InChI Key: WTPWJFOCWFRZOO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an indole group and a thiophene group, both of which are common in many biologically active molecules . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the coupling of the indole and thiophene moieties, possibly through a series of condensation and substitution reactions . The exact method would depend on the specific substituents on the indole and thiophene rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the indole and thiophene rings, as well as any other functional groups present . For example, the indole ring is known to undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Molecular Structure and Reactivity Analysis

A detailed study by Al-Otaibi et al. (2022) employed electronic structure approaches to investigate a carboxamide derivative with antitumor activity. This research provides insights into the chemical characteristics, including conformational analysis and UV absorptions, which are crucial for understanding the molecular behavior of similar compounds in various solvents.

Antibacterial Activities

Research by Aktan, Gündüzalp, & Özmen (2017) focused on the synthesis and characterization of carboxamides and their metal complexes, revealing significant antibacterial effects against E. coli. This study highlights the potential application of similar carboxamide derivatives as antibacterial agents.

Anticancer and Imaging Applications

A novel positron emission tomography (PET) tracer for imaging cancer tyrosine kinase was synthesized and evaluated in a study by Wang et al. (2005). The research underscores the compound's relevance in oncological research and diagnosis.

Antinociceptive Activity

Shipilovskikh et al. (2020) investigated N-substituted carboxamide derivatives for their antinociceptive activity, underscoring the potential therapeutic applications of these compounds in pain management. The study is documented in Shipilovskikh et al. (2020).

Ethylene Biosynthesis

The role of similar compounds in ethylene biosynthesis and its regulation in plant growth and stress responses is explored in several studies. For instance, Polko & Kieber (2019) review the emerging role of 1-Aminocyclopropane 1-carboxylic acid (ACC), a precursor of ethylene, suggesting potential growth regulation properties beyond ethylene synthesis.

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of the indole and thiophene groups, it could potentially be explored for pharmaceutical applications .

Properties

IUPAC Name

N-[1-[2-(7-ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-3-14-6-4-7-16-15(12-22-18(14)16)9-10-21-19(24)13(2)23-20(25)17-8-5-11-26-17/h4-8,11-13,22H,3,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPWJFOCWFRZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C(C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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